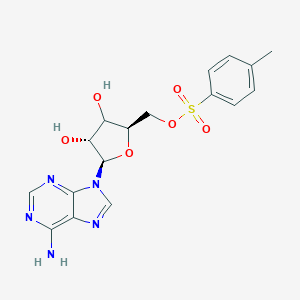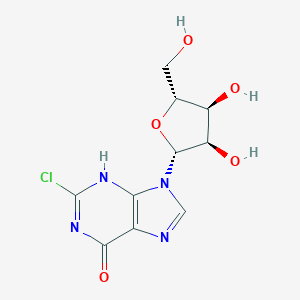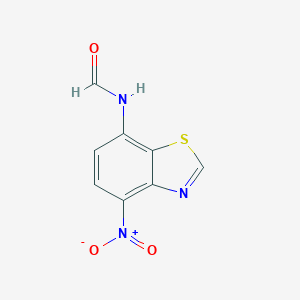
N-formyl 4-nitro-7-aminobenzthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-formyl 4-nitro-7-aminobenzthiazole (FNABT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of benzothiazole and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-formyl 4-nitro-7-aminobenzthiazole is not fully understood. However, it is believed to inhibit the activity of PKC and tyrosine kinase by binding to their active sites. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. Additionally, N-formyl 4-nitro-7-aminobenzthiazole may induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Effets Biochimiques Et Physiologiques
N-formyl 4-nitro-7-aminobenzthiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC and tyrosine kinase, which are involved in cellular processes such as cell growth, differentiation, and apoptosis. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-formyl 4-nitro-7-aminobenzthiazole has also been investigated for its potential use as a fluorescent probe for imaging and detection of certain biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
N-formyl 4-nitro-7-aminobenzthiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the activity of PKC and tyrosine kinase. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, there are also limitations to using N-formyl 4-nitro-7-aminobenzthiazole in lab experiments. Its mechanism of action is not fully understood, and its effects on non-cancerous cells are not well studied. Additionally, the purity and yield of N-formyl 4-nitro-7-aminobenzthiazole can be affected by various factors, including reaction conditions and solvents.
Orientations Futures
There are several future directions for research on N-formyl 4-nitro-7-aminobenzthiazole. One potential direction is to investigate its effects on non-cancerous cells and its potential toxicity. Additionally, the use of N-formyl 4-nitro-7-aminobenzthiazole as a fluorescent probe for imaging and detection of biomolecules could be further explored. Furthermore, the development of more efficient synthesis methods and the optimization of reaction conditions could improve the yield and purity of N-formyl 4-nitro-7-aminobenzthiazole. Finally, the potential use of N-formyl 4-nitro-7-aminobenzthiazole as a therapeutic agent for the treatment of cancer and other diseases could be investigated further.
Conclusion:
In conclusion, N-formyl 4-nitro-7-aminobenzthiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It has been shown to inhibit the activity of PKC and tyrosine kinase, inhibit the growth of cancer cells, and act as a fluorescent probe for imaging and detection of biomolecules. However, its mechanism of action is not fully understood, and its effects on non-cancerous cells are not well studied. Further research is needed to fully understand the potential applications and limitations of N-formyl 4-nitro-7-aminobenzthiazole in biomedical research.
Méthodes De Synthèse
N-formyl 4-nitro-7-aminobenzthiazole can be synthesized using various methods, including the reaction of 4-nitro-7-aminobenzthiazole with formic acid, acetic anhydride, and acetic acid. Another method involves the reaction of 4-nitro-7-chlorobenzthiazole with formamide and formic acid. The yield and purity of N-formyl 4-nitro-7-aminobenzthiazole can be improved by using different solvents, catalysts, and reaction conditions.
Applications De Recherche Scientifique
N-formyl 4-nitro-7-aminobenzthiazole has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the activity of certain enzymes, including protein kinase C (PKC) and tyrosine kinase. These enzymes are involved in various cellular processes, including cell growth, differentiation, and apoptosis. N-formyl 4-nitro-7-aminobenzthiazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been investigated for its potential use as a fluorescent probe for imaging and detection of certain biomolecules.
Propriétés
Numéro CAS |
107586-82-3 |
|---|---|
Nom du produit |
N-formyl 4-nitro-7-aminobenzthiazole |
Formule moléculaire |
C8H5N3O3S |
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
N-(4-nitro-1,3-benzothiazol-7-yl)formamide |
InChI |
InChI=1S/C8H5N3O3S/c12-3-9-5-1-2-6(11(13)14)7-8(5)15-4-10-7/h1-4H,(H,9,12) |
Clé InChI |
UJLPDAVSLARBOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
Synonymes |
Formamide,N-(4-nitro-7-benzothiazolyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





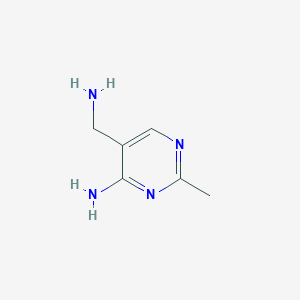
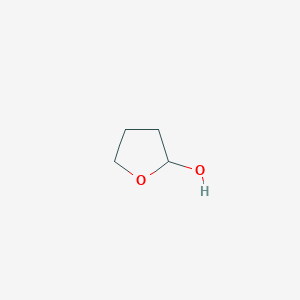

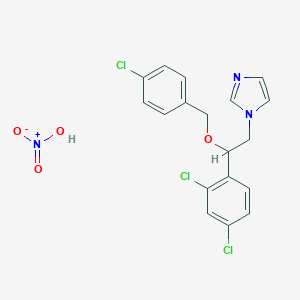
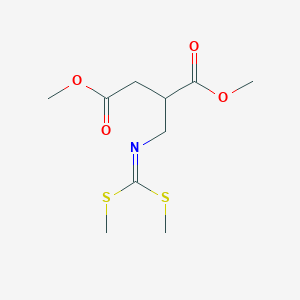

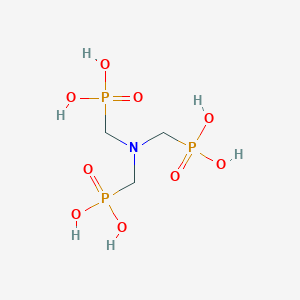
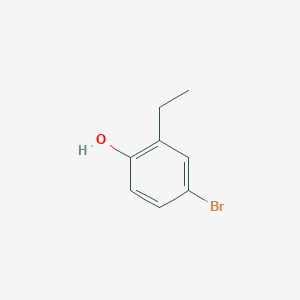
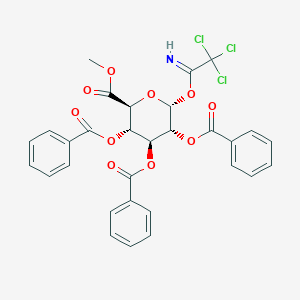
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)
